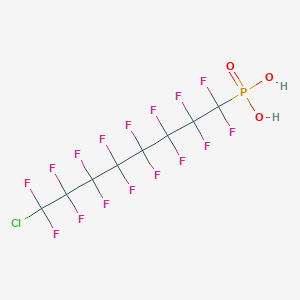
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is an organic compound with the molecular formula C14H16Cl2O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of butyryl and dichloro substituents on the phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:
Methylation of 2,3-dichlorophenol: 2,3-dichlorophenol is methylated using dimethyl sulfate to form 2,3-dichloroanisole.
Condensation with butyryl chloride: The resulting 2,3-dichloroanisole is then condensed with butyryl chloride in the presence of anhydrous aluminum chloride to form 2,3-dichloro-4-butyrylphenol.
Esterification: Finally, 2,3-dichloro-4-butyrylphenol is esterified with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate: A closely related compound with similar chemical properties and applications.
2,3-Dichloro-4-butyrylphenoxyacetic acid: Another derivative with comparable uses in research and industry.
Uniqueness
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyryl and dichloro groups makes it particularly useful in certain synthetic and research applications, distinguishing it from other phenoxyacetic acid derivatives.
Propiedades
Fórmula molecular |
C14H16Cl2O4 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
PBVGBFWAEFWKMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



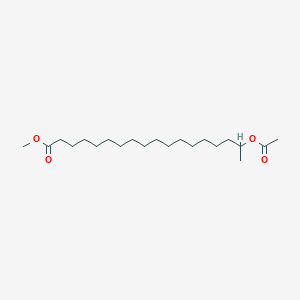
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
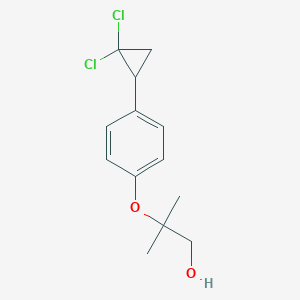

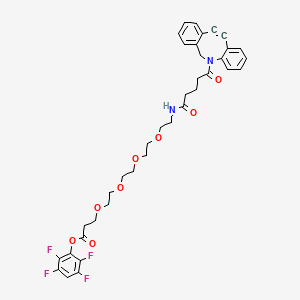

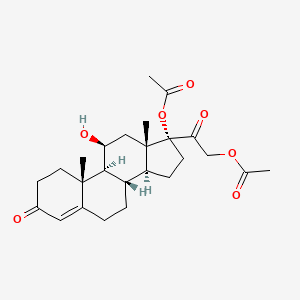
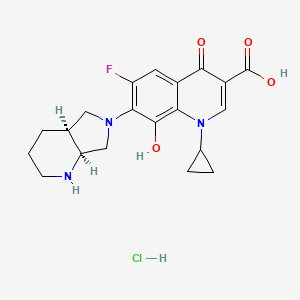
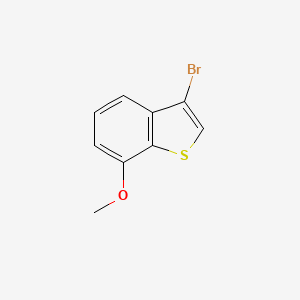
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
